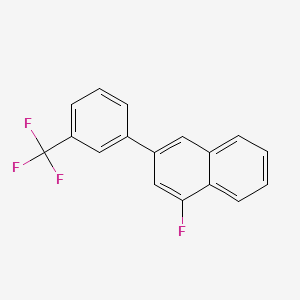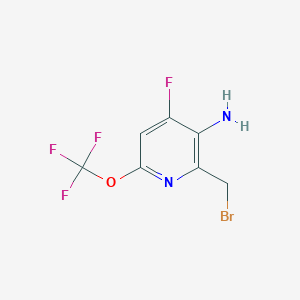
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid typically involves the bromination and nitration of indole derivatives. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Subsequent bromination and nitration steps introduce the bromo and nitro groups, respectively. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Major Products: The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their biological activities, including antiviral and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent due to its diverse biological activities.
Industry: It is used in the development of new materials and as a precursor in organic synthesis
Mécanisme D'action
The mechanism of action of 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For example, the nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromo group may enhance binding affinity to specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-bromoindole-3-acetic acid: Similar structure but lacks the nitro group, leading to different biological activities.
7-nitroindole-3-acetic acid: Lacks the bromo group, affecting its chemical reactivity and biological properties
This compound stands out due to the presence of both bromo and nitro groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
87240-12-8 |
|---|---|
Formule moléculaire |
C10H7BrN2O4 |
Poids moléculaire |
299.08 g/mol |
Nom IUPAC |
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7BrN2O4/c11-8-3-6(13(16)17)2-7-5(1-9(14)15)4-12-10(7)8/h2-4,12H,1H2,(H,14,15) |
Clé InChI |
PFJTYMXUBPOUAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)
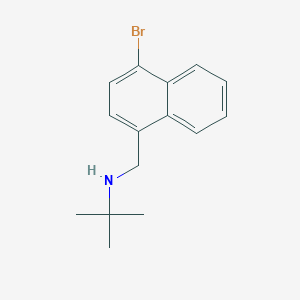


![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
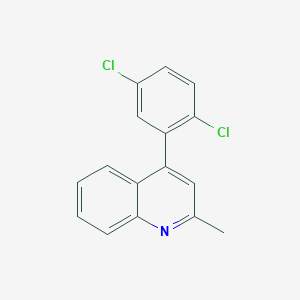
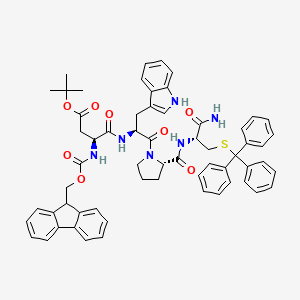


![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)

